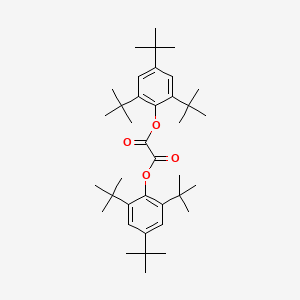
4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide: is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a nitrophenyl group and a phenyl group. The presence of the nitro group and the phenyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. One common method involves the reaction of 4-nitrophenylhydrazine with benzoylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or distillation. The choice of solvents and reaction conditions may also be adjusted to ensure safety and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Reduction: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. This can be achieved using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols.
Major Products Formed:
Reduction Products: 3-(4-Aminophenyl)-5-phenyl-4H-pyrazol-4-one.
Oxidation Products: Various oxidized derivatives of the phenyl ring.
Substitution Products: Compounds with substituted nitrophenyl groups.
科学研究应用
Chemistry: 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for applications in coatings, inks, and other materials.
作用机制
The mechanism of action of 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide involves its interaction with specific molecular targets. The nitro group and the phenyl group play crucial roles in its binding to enzymes and receptors. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
相似化合物的比较
4H-Pyrazol-4-one, 3-phenyl-5-(4-nitrophenyl)-: Similar structure but with different substitution patterns.
4H-Pyrazol-4-one, 3-(4-methylphenyl)-5-phenyl-: Contains a methyl group instead of a nitro group.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-: Contains a chloro group instead of a nitro group.
Uniqueness: 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide is unique due to the presence of both the nitro group and the phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.
属性
CAS 编号 |
61572-34-7 |
|---|---|
分子式 |
C15H9N3O5 |
分子量 |
311.25 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-1,2-dioxido-5-phenylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C15H9N3O5/c19-15-13(10-4-2-1-3-5-10)16(20)17(21)14(15)11-6-8-12(9-7-11)18(22)23/h1-9H |
InChI 键 |
XLSAGTVARPASJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=[N+]([N+](=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


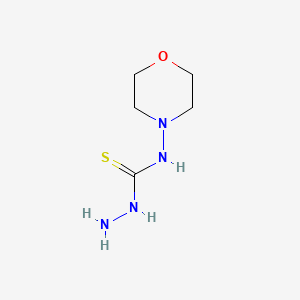
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)


![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)
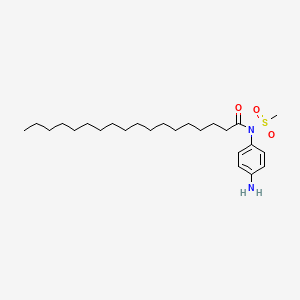
![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
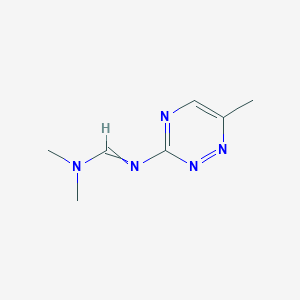
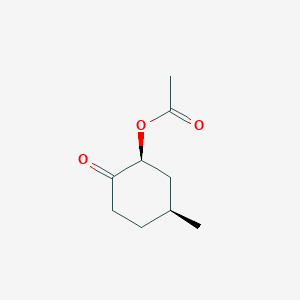
![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)
